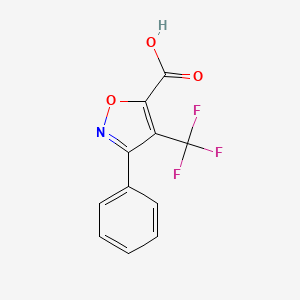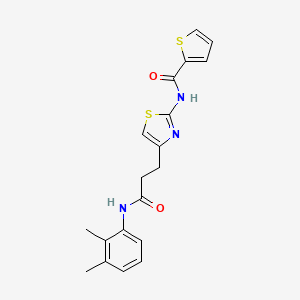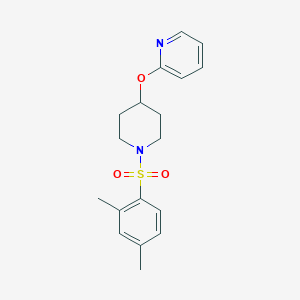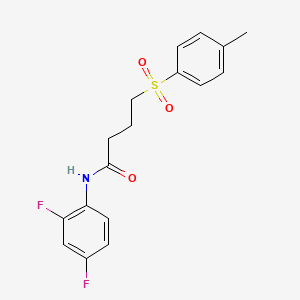
3-((2-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, commonly known as CBMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CBMT is a member of the triazine family and is a heterocyclic organic compound that contains a sulfur atom and a chlorine atom in its structure.
Scientific Research Applications
CBMT has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anticancer activity against various cancer cell lines, including prostate, breast, lung, and colon cancer. CBMT has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The exact mechanism of action of CBMT is not fully understood. However, studies have shown that CBMT induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. CBMT has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing the expression of various oncogenes.
Biochemical and Physiological Effects:
CBMT has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. CBMT also inhibits the activity of various enzymes involved in cancer cell proliferation and metastasis. Furthermore, CBMT has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
CBMT has several advantages as a research compound. It is relatively easy to synthesize and can be obtained in large quantities. CBMT has also been found to be stable under various conditions, making it suitable for use in various lab experiments. However, CBMT has some limitations as well. It is a highly reactive compound and can be toxic at high concentrations. Therefore, caution should be taken when handling CBMT in lab experiments.
Future Directions
CBMT has significant potential for various applications in scientific research. Future research should focus on identifying the exact mechanism of action of CBMT and its potential applications in the treatment of various diseases. Furthermore, studies should be conducted to determine the optimal dosage and administration of CBMT for various applications. Finally, research should be conducted to identify any potential side effects or toxicity of CBMT.
Synthesis Methods
CBMT can be synthesized using various methods, including the reaction of 2-chlorobenzyl chloride with sodium hydrosulfide in the presence of triethylamine, followed by the reaction with 6-methyl-1,2,4-triazin-3(2H)-one. Another method involves the reaction of 2-chlorobenzyl isothiocyanate with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a base.
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERMMGWIZZMFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2787899.png)


![1-benzyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2787904.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2787906.png)



![6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2787914.png)
![Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride](/img/structure/B2787916.png)
![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2787917.png)
![(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2787918.png)
![ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2787919.png)